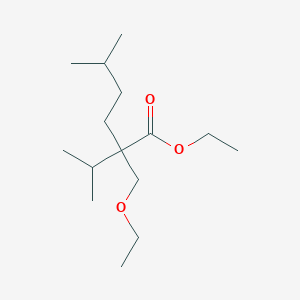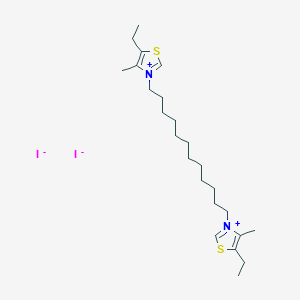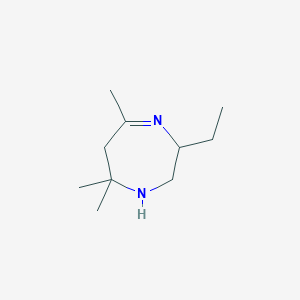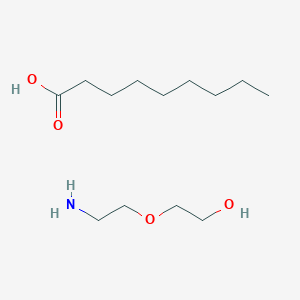
2-(2-Aminoethoxy)ethanol;nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)ethanol;nonanoic acid: is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in various chemical and biological applications, while nonanoic acid, a fatty acid, is commonly found in natural sources and used in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-(2-Aminoethoxy)ethanol: This compound can be synthesized through a multi-step process involving the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(benzyloxy)ethoxy ethyl-4-methylbenzenesulfonate.
Nonanoic Acid: Nonanoic acid can be obtained through the oxidation of nonyl alcohol or by the hydrolysis of esters derived from nonanoic acid.
Industrial Production Methods:
2-(2-Aminoethoxy)ethanol: Industrial production involves similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Nonanoic Acid: Industrially, nonanoic acid is produced through the oxidation of nonyl alcohol using oxidizing agents like potassium permanganate or through the hydrolysis of nonanoic acid esters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nonanoic acid to nonyl alcohol.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : 2-(2-Aminoethoxy)ethanol is used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Nonanoic acid is used in the synthesis of esters and other derivatives for industrial applications.
Biology: : The amino alcohol component is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors .
Industry: : Nonanoic acid is used in the production of lubricants, plasticizers, and surfactants .
Mechanism of Action
2-(2-Aminoethoxy)ethanol: : Acts as a linker in bioconjugate synthesis, facilitating the attachment of drugs or proteins to target molecules. It interacts with molecular targets through hydrogen bonding and electrostatic interactions.
Nonanoic Acid: : Functions as a fatty acid, participating in metabolic pathways and serving as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
Ethylene glycol mono(2-aminoethyl) ether: Similar to 2-(2-Aminoethoxy)ethanol but with different applications in bioconjugate synthesis.
Uniqueness
2-(2-Aminoethoxy)ethanol: Unique due to its dual functionality as an amino alcohol, making it versatile for bioconjugate synthesis.
Nonanoic Acid: Unique as a medium-chain fatty acid with applications in both biological and industrial fields.
Properties
CAS No. |
216583-66-3 |
|---|---|
Molecular Formula |
C13H29NO4 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-2-3-4-5-6-7-8-9(10)11;5-1-3-7-4-2-6/h2-8H2,1H3,(H,10,11);6H,1-5H2 |
InChI Key |
FFJWXUMHKWACFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


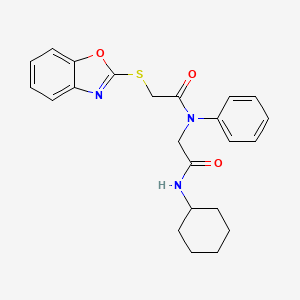
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
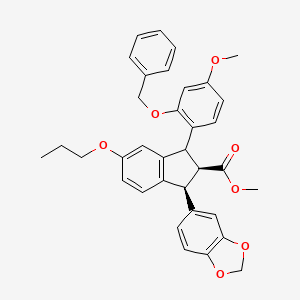
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
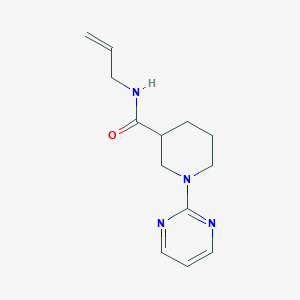
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

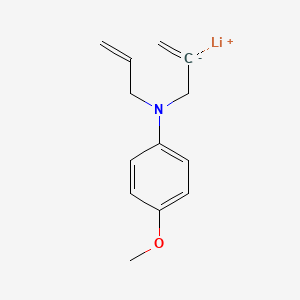
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
